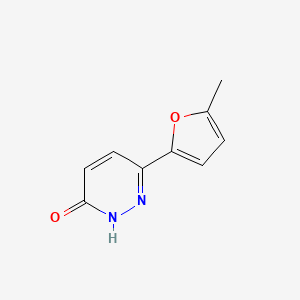

6-(5-Methyl-2-furyl)pyridazin-3-ol

描述

属性

IUPAC Name |

3-(5-methylfuran-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-4-8(13-6)7-3-5-9(12)11-10-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUCDVXSQAWNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biological Activity Mechanisms for 6 5 Methyl 2 Furyl Pyridazin 3 Ol Analogs

Mechanistic Studies of Anti-Inflammatory Pathways

Analogs of 6-(5-Methyl-2-furyl)pyridazin-3-ol have been investigated for their anti-inflammatory effects, primarily through their interaction with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Cyclooxygenase (COX) Inhibition Mechanisms

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory agents. nih.govresearchgate.net

Studies on various pyridazinone derivatives have demonstrated their potential as selective COX-2 inhibitors. For instance, a series of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. researchgate.net One of the most potent compounds in this series, 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one, showed significant affinity and selectivity for the COX-2 enzyme. researchgate.net

Furthermore, research on pyrazole-pyridazine hybrids has revealed compounds with notable COX-2 inhibitory action. nepjol.info For example, trimethoxy derivatives within this hybrid series demonstrated higher COX-2 inhibitory activity than the well-known selective COX-2 inhibitor, celecoxib, with IC₅₀ values of 1.50 and 1.15 μM. nepjol.info Another study on 2-alkyl 6-substituted pyridazin-3(2H)-ones identified compounds with high COX-2 selectivity indices. Specifically, 6-benzyl-2-methylpyridazin-3(2H)-one, 6-benzoyl-2-propylpyridazin-3(2H)-one, and 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one displayed impressive COX-2 selectivity indices of 96, 99, and 98, respectively. nih.gov These findings underscore the potential of the pyridazinone scaffold, a core element of this compound, in designing selective COX-2 inhibitors.

Table 1: COX-2 Inhibition by Pyridazine (B1198779) Analogs

| Compound Class | Specific Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

|---|---|---|---|

| Pyrazole-Pyridazine Hybrids | Trimethoxy derivative 1 | 1.50 | - |

| Pyrazole-Pyridazine Hybrids | Trimethoxy derivative 2 | 1.15 | - |

| 2-Alkyl Pyridazin-3(2H)-ones | 6-Benzyl-2-methylpyridazin-3(2H)-one | - | 96 |

| 2-Alkyl Pyridazin-3(2H)-ones | 6-Benzoyl-2-propylpyridazin-3(2H)-one | - | 99 |

| 2-Alkyl Pyridazin-3(2H)-ones | 6-(Hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one | - | 98 |

Data sourced from multiple studies on pyridazine derivatives.

Lipoxygenase (LOX) Inhibition Profiles

Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other pro-inflammatory mediators. researchgate.net Inhibition of these enzymes presents another avenue for controlling inflammation. Some pyridazinone derivatives have been explored as dual inhibitors of both COX and LOX pathways. For example, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been identified as potent COX-2 inhibitors that also exhibit LOX inhibitory activity.

Investigations into Anticancer Action Modalities

The pyridazine scaffold is also a recurring motif in the design of novel anticancer agents. scispace.com The mechanisms of action for these compounds are diverse, often involving interference with cell cycle progression and modulation of key signal transduction pathways that are dysregulated in cancer cells.

Cell Cycle Regulation Interference

The cell cycle is a tightly controlled process that governs cell proliferation, and its disruption is a hallmark of cancer. Some heterocyclic compounds containing the pyridazine ring have been shown to interfere with the cell cycle. For instance, certain pyrrolo[3,4-d]pyridazinone derivatives have been found to block the cell cycle regulating CDK1/cyclin B kinase. scispace.com

In a study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which, while not a direct pyridazine analog, demonstrates a relevant mechanism, one compound was found to induce G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. nih.govresearchgate.net This highlights the potential for heterocyclic compounds to exert their anticancer effects by halting cell division at critical checkpoints.

Signal Transduction Pathway Modulation

Abnormal signaling through pathways like the phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a common driver of cancer cell growth and survival. nih.gov The development of inhibitors targeting components of these pathways is a major focus of cancer drug discovery.

Research into N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, another class of heterocyclic compounds, has shown that they can exert anticancer effects by modulating the PI3K/AKT signaling cascade. One derivative, in particular, was found to significantly affect the genes encoding AKT, BAD, and PI3K. nih.gov Furthermore, a series of novel 3,6-disubstituted pyridazine derivatives were designed as potential JNK1 inhibitors, a kinase involved in cell proliferation and apoptosis. nih.gov Another study on pyrazolo-pyridazine derivatives identified them as potential inhibitors of both EGFR and CDK-2, key proteins in cancer signaling. mdpi.com These findings suggest that pyridazine-based compounds can be designed to target specific nodes in cancer-related signaling networks.

Mechanisms Underlying Antimicrobial Effects

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The pyridazine nucleus has been identified as a promising scaffold for the development of compounds with antibacterial and antifungal properties. nih.govnepjol.info

Studies on various pyridazine derivatives have demonstrated their antimicrobial potential. For example, a series of diarylurea derivatives based on pyridazinone scaffolds were synthesized and tested for their antimicrobial activity. nih.gov One compound exhibited potent antibacterial activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 16 μg/mL, while another showed significant antifungal activity against Candida albicans with an MIC of 16 μg/mL. nih.gov

The incorporation of a furan (B31954) ring, as seen in this compound, may enhance biological activity. nepjol.info A study on 4-aryl furo[2,3-d]pyridazines showed that compounds with a chloro group exhibited notable antibacterial and antifungal activities. nepjol.info Another investigation into pyridazine derivatives revealed that some compounds possessed antibacterial activity against S. aureus with MIC values as low as 32 µg/mL. researchgate.net The mechanism of action for these antimicrobial effects is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Pyridazine Analogs

| Compound Class | Organism | MIC (µg/mL) |

|---|---|---|

| Pyridazinone-based Diarylurea | Staphylococcus aureus | 16 |

| Pyridazinone-based Diarylurea | Candida albicans | 16 |

| Pyridazine derivative | Staphylococcus aureus | 32 |

Data compiled from studies on various pyridazine derivatives.

Antibacterial Action Pathways

The pyridazinone nucleus is a scaffold of significant interest in the development of new antibacterial agents. While the precise mechanisms for a 6-(5-methyl-2-furyl) substituted analog are not documented, studies on other pyridazinone derivatives offer insights into their potential modes of action.

Research has shown that certain pyridazinone derivatives exhibit their antibacterial effects through the inhibition of essential bacterial enzymes. For instance, some analogs are believed to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.

Another proposed mechanism involves the disruption of the bacterial cell wall or membrane integrity. The lipophilic nature of some pyridazinone derivatives may allow them to intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Furthermore, some pyridazinone derivatives have been investigated for their ability to inhibit bacterial protein synthesis by targeting the ribosome. Molecular docking studies on some series of pyridazinone derivatives have shown potential interactions with bacterial proteins, suggesting a basis for their antibacterial activity. nih.govmdpi.com For example, a study on novel pyridazinone derivatives showed that the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring led to a decrease in antibacterial activity, whereas hydrolysis of the ester resulted in an increase in activity against Gram-negative bacteria. mdpi.com

A variety of novel pyridazinone derivatives have been synthesized and screened for their antibacterial activities against strains such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govmdpi.com Metal complexes of pyridazinone derivatives have also been synthesized and evaluated, with some showing selective and effective activities against certain Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Action Pathways

Similar to their antibacterial counterparts, the antifungal mechanisms of pyridazinone analogs are an active area of investigation. For many derivatives, the primary mode of action is thought to be the inhibition of fungal-specific enzymes. A key target is lanosterol (B1674476) 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death.

Other potential antifungal mechanisms include the inhibition of fungal cell wall synthesis by targeting enzymes like β-(1,3)-glucan synthase. The resulting weakened cell wall cannot withstand osmotic stress, causing cell lysis.

Studies on various 6-substituted pyridazin-3(2H)-one derivatives have demonstrated their potential as antifungal agents. For example, a series of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. nih.govnih.govresearchgate.net The incorporation of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties into the pyridazin-3(2H)-one ring has been explored to create lead structures with potent antifungal activity. nih.govresearchgate.net Additionally, pyridazino carbazole (B46965) derivatives have shown strong antifungal activity against Candida albicans. researchgate.net

Other Biological Activities and Their Molecular Basis

Cardiotonic and Vasodilatory Mechanisms

Certain pyridazinone analogs have been identified as potent cardiotonic agents, primarily acting as phosphodiesterase III (PDE3) inhibitors. nih.gov PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in regulating cardiac muscle contraction. By inhibiting PDE3, these pyridazinone derivatives increase intracellular cAMP levels. This, in turn, leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in calcium handling within cardiac myocytes. The net effect is an increase in intracellular calcium concentration during systole, resulting in a positive inotropic (increased contractility) effect.

The vasodilatory effects of these compounds also stem from PDE3 inhibition in vascular smooth muscle cells. Increased cAMP levels in these cells lead to smooth muscle relaxation and, consequently, vasodilation. This dual action of positive inotropy and vasodilation makes these compounds (often termed "inodilators") potentially useful in the treatment of heart failure. Several 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been synthesized and shown to be potent positive inotropic agents and inhibitors of cardiac PDE3. nih.gov Similarly, various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated clear cardiotonic effects. nih.gov

Antihypertensive Actions

The antihypertensive properties of pyridazinone analogs are often linked to their vasodilatory effects, as described above. By relaxing vascular smooth muscle, these compounds reduce peripheral resistance, leading to a decrease in blood pressure.

In addition to PDE3 inhibition, other mechanisms may contribute to the antihypertensive activity of certain pyridazinone derivatives. Some analogs may act as calcium channel blockers, preventing the influx of calcium into vascular smooth muscle cells, which is necessary for contraction. Others might modulate the renin-angiotensin system or have effects on the central nervous system that lead to a reduction in sympathetic outflow and blood pressure. The synthesis of a series of 5,6-diarylpyridazinones has been described, with some members displaying an antihypertensive effect in both spontaneously hypertensive rat (SHR) and deoxycorticosteroid (DOCA) models of hypertension. nih.gov Furthermore, 6-(2-thienyl)-5-aminomethyl-3-hydrazino-pyridazines have also been synthesized and evaluated for their antihypertensive activity. nih.govscilit.com

Antitubercular Mechanisms

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and pyridazinone derivatives have emerged as a promising class of compounds. While the exact target for a 6-(5-methyl-2-furyl) substituted analog is unknown, research on other heterocyclic compounds provides clues to potential mechanisms.

One of the key targets for antitubercular drugs is the synthesis of mycolic acids, which are unique and essential components of the Mycobacterium tuberculosis cell wall. Some heterocyclic compounds have been shown to inhibit enzymes involved in the fatty acid synthase-II (FAS-II) pathway, which is responsible for mycolic acid biosynthesis. For example, β-ketoacyl ACP synthase I (KasA) has been identified as a cellular target for some antitubercular compounds. mdpi.com Inhibition of this pathway disrupts cell wall formation, leading to bacterial death.

Other potential antitubercular mechanisms include the inhibition of DNA gyrase, RNA polymerase, or other essential mycobacterial enzymes. The development of novel scaffolds that can act as anti-TB agents is an active area of medicinal chemistry research. mdpi.com

Anticonvulsant Mechanisms

The structural features of the pyridazinone ring have made it an attractive scaffold for the development of novel anticonvulsant drugs. The mechanisms of action for these derivatives are thought to be multifactorial and can involve modulation of various neurotransmitter systems and ion channels.

One of the primary mechanisms is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. Some pyridazinone analogs may act as positive allosteric modulators of the GABA-A receptor, increasing the affinity of GABA for its receptor and enhancing the inhibitory chloride current.

Another important target is the voltage-gated sodium channel. Many existing anticonvulsant drugs act by blocking these channels in a use-dependent manner, which helps to suppress the rapid and repetitive firing of neurons that occurs during a seizure. It is plausible that certain pyridazinone derivatives share this mechanism.

Furthermore, modulation of glutamate (B1630785) receptors, the primary excitatory neurotransmitters in the brain, could also be a viable anticonvulsant strategy. Specifically, antagonism of the NMDA or AMPA receptors could reduce excessive neuronal excitation. Some selective mGlu5 receptor antagonists, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), have been evaluated as antiepileptic drugs. nih.gov The synthesis of various pyrimidine (B1678525) and thiazolopyrimidine derivatives has also been investigated for anticonvulsant activity. pensoft.net

Structure Activity Relationship Sar and Structural Optimization Studies of 6 5 Methyl 2 Furyl Pyridazin 3 Ol Derivatives

Impact of Substitutions on the Pyridazine (B1198779) Ring

The pyridazine ring offers several positions for substitution, allowing for the modulation of a compound's physicochemical properties and biological activity. Studies on various 6-substituted pyridazin-3(2H)-ones have provided valuable insights into the impact of these modifications.

Research into novel 2-alkyl 6-substituted pyridazin-3(2H)-ones has demonstrated that modifications at both the N-2 and C-6 positions of the pyridazinone ring significantly influence their activity as cyclooxygenase (COX) inhibitors. For instance, compounds with a methyl group at the N-2 position and a benzyl or a hydroxy(phenyl)methyl group at the C-6 position have shown high selectivity for COX-2. nih.gov Similarly, a propyl group at N-2 combined with a benzoyl group at C-6 also resulted in high COX-2 selectivity. nih.gov These findings suggest that the nature of the substituent at both positions plays a crucial role in the interaction with the target enzyme.

The following table summarizes the COX-2 selectivity indices and analgesic efficacy of selected 2-alkyl 6-substituted pyridazin-3(2H)-ones:

| Compound | N-2 Substituent | C-6 Substituent | COX-2 Selectivity Index | Analgesic Efficacy (% Protection) |

| 4a | Methyl | Benzyl | 96 | 47 |

| 8b | Propyl | Benzoyl | 99 | 46 |

| 9a | Methyl | Hydroxy(phenyl)methyl | 98 | 45 |

| Data sourced from a study on novel 2-alkyl 6-substituted pyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. nih.gov |

Further studies on 6-aryl-pyridazinone derivatives have highlighted the importance of the aryl substituent at the C-6 position for anticonvulsant and antitubercular activities. scielo.brscielo.br The introduction of different aryl groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross biological membranes and interact with molecular targets. scielo.brscielo.br For example, a series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones showed good anticonvulsant activity, with the nature of the aryl group influencing the potency. scielo.brscielo.br

The table below presents the anticonvulsant activity of selected 6-aryl-pyridazinone derivatives:

| Compound | Aryl Group at C-6 | Anticonvulsant Activity (MES test, % Protection) |

| 3a | Phenyl | 50 |

| 3b | 4-Methylphenyl | 67 |

| 3c | 4-Chlorophenyl | 83 |

| 3d | 4-Methoxyphenyl | 67 |

| 3e | 2,4-Dichlorophenyl | 83 |

| Data from a study on new substituted pyridazinones. scielo.brscielo.br |

Influence of Furan (B31954) Ring Modifications

The furan ring in 6-(5-methyl-2-furyl)pyridazin-3-ol is a key structural feature that can be modified to enhance biological activity or improve metabolic stability. The 5-methyl group on the furan ring is one such point of modification.

While specific SAR studies on the modification of the 5-methyl-2-furyl moiety in this particular pyridazinone are not extensively documented, general principles of medicinal chemistry suggest that altering or replacing the furan ring can have significant consequences. The furan ring is known to be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites. Therefore, its replacement with more metabolically stable isosteres, such as a phenyl, thiophene, or pyridine ring, is a common strategy in drug design.

For instance, in other heterocyclic systems, the replacement of a furan ring has been shown to be beneficial. The substitution of a furan with a thiophene or selenophene ring in certain compounds has led to stronger DNA minor groove binding and enhanced antiprotozoal activity.

Conformational Analysis and Bioactive Conformations

For pyridazinone derivatives, the relative orientation of the substituent at the C-6 position with respect to the pyridazinone ring is a key conformational feature. This orientation is determined by the torsion angle around the single bond connecting the two rings. Computational studies, such as those using density functional theory (DFT), can be employed to understand the preferred conformations and the energy barriers between them. nih.gov

In a study on PDE4 inhibitors with a dihydropyridazinone scaffold, the introduction of conformational freedom between the pyridazinone scaffold and a heterocyclic moiety was explored to influence potency and selectivity. nih.gov This suggests that a certain degree of flexibility might be necessary for the molecule to adopt the optimal conformation for binding to the active site of the enzyme.

Stereochemical Considerations in Biological Activity

The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While this compound itself is not chiral, derivatization can introduce stereocenters. For example, reduction of the pyridazinone carbonyl group or substitution on the side chain could create a chiral carbon. In such cases, the stereochemistry would be a critical factor for biological activity.

Studies on other chiral molecules have shown that the biological activity can be highly dependent on the stereochemistry. For example, in the case of bis-steroidal pyrazine derivatives, the stereochemistry of a hydroxyl group at a specific position was found to be crucial for their anti-cancer activity. nih.gov Although not directly related to pyridazinones, this highlights the general principle that stereochemistry is a key consideration in drug design. The stereoselective synthesis of a single, more active enantiomer is often a goal in medicinal chemistry to improve the therapeutic index and reduce potential side effects from the less active or inactive enantiomer. youtube.com

Computational and Theoretical Chemistry in the Study of 6 5 Methyl 2 Furyl Pyridazin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure and predict reactivity.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potentials)

A critical aspect of understanding a molecule's behavior is the analysis of its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological macromolecules, guiding the understanding of non-covalent interactions like hydrogen bonding and electrostatic interactions.

Reactivity Descriptors (Fukui Functions, Proton Affinities)

To quantify the reactivity of different atomic sites within 6-(5-Methyl-2-furyl)pyridazin-3-ol, reactivity descriptors derived from conceptual density functional theory (DFT) are employed. Fukui functions are particularly useful as they indicate the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the precise identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

Proton affinity (PA) is another crucial descriptor, quantifying the gas-phase basicity of a molecule. It is defined as the negative of the enthalpy change for the reaction of a molecule with a proton. Calculating the proton affinity for the various basic sites within this compound, such as the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atom of the hydroxyl group, would reveal the most probable site of protonation, which is vital for understanding its behavior in acidic environments and its potential interactions with biological targets.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of structure-based drug design.

Identification of Potential Biological Targets

The first step in a molecular docking study of this compound would be to identify potential biological targets. This can be achieved through various means, including searching for proteins that are known to bind to structurally similar compounds. The pyridazinone scaffold, for instance, is a known pharmacophore present in compounds targeting a range of proteins. By identifying such proteins, their three-dimensional structures, typically obtained from the Protein Data Bank (PDB), can be used for docking simulations.

Binding Affinity Predictions

Once a potential biological target is identified, molecular docking simulations are performed to predict the binding mode and affinity of this compound within the protein's active site. The simulation software places the ligand in various conformations and orientations within the binding pocket and calculates a scoring function to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki). A lower binding energy suggests a more stable protein-ligand complex. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. By simulating the behavior of the this compound-protein complex in a solvated environment that mimics physiological conditions, MD can provide insights into the stability of the binding pose predicted by docking. It allows for the analysis of the flexibility of both the ligand and the protein, the role of water molecules in the binding interface, and a more accurate estimation of the binding free energy through methods like MM/PBSA or MM/GBSA.

Conformational Dynamics in Solution

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility in a solution environment. For pyridazinone derivatives, conformational analysis is crucial for understanding their pharmacological properties. Studies on related structures have shown that the spatial arrangement of the pyridazinone core relative to its substituents can significantly influence efficacy. For instance, some highly active tricyclic indenopyridazinone and benzocinnolinone derivatives have been found to favor a near-planar conformation between the phenyl and pyridazinone rings. nih.gov

In the case of this compound, the molecule possesses a degree of conformational freedom due to the rotatable single bond connecting the pyridazinone and the 5-methyl-2-furyl rings. Computational methods such as molecular mechanics and quantum mechanics calculations can be employed to explore the potential energy surface of the molecule and identify its low-energy conformations in solution. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformations over time, providing a more realistic picture of the molecule's flexibility in a physiological environment. tandfonline.com The introduction of conformational flexibility has been a deliberate strategy in the design of some dihydropyridazinone scaffolds to study its impact on potency and selectivity. nih.gov Understanding the preferred conformations and the energy barriers between them is a key step in rational drug design.

Protein-Ligand Complex Stability

The therapeutic effect of a drug molecule typically arises from its binding to a specific protein target. Computational docking and molecular dynamics simulations are instrumental in predicting and analyzing the stability of the complex formed between a ligand, such as this compound, and its target protein.

Molecular docking studies can predict the preferred binding orientation of the ligand within the active site of a protein and estimate the binding affinity. ijper.orgamazonaws.com For various pyridazinone derivatives, docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the protein-ligand complex. mdpi.comnih.gov For example, in silico studies of novel furan-azetidinone hybrids have highlighted the importance of pi-pi stacking interactions with specific amino acid residues like phenylalanine and tyrosine at the active site of bacterial enzymes. ijper.org

Table 1: Computational Techniques for Studying Protein-Ligand Complex Stability

| Computational Technique | Purpose | Key Information Obtained |

| Molecular Docking | Predicts the preferred binding mode of a ligand to a protein. | Binding orientation, binding affinity (scoring functions), key interacting residues. ijper.orgamazonaws.com |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Stability of the protein-ligand complex, conformational changes, binding free energy. tandfonline.comresearchgate.net |

| MM/PBSA | Calculates the binding free energy of a protein-ligand complex from MD simulation trajectories. | More accurate estimation of binding affinity compared to docking scores. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eudovepress.com

Development of Predictive Models for Biological Efficacy

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. dovepress.com These descriptors are numerical values that characterize different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For pyridazinone derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anti-inflammatory, anticancer, and corrosion-inhibiting properties. nih.govkfupm.edu.saresearchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Preparation : A dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. biointerfaceresearch.com

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound in the dataset. biointerfaceresearch.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the biological activity. kfupm.edu.saresearchgate.net

Model Validation : The predictive ability of the model is rigorously assessed using various statistical parameters and the external test set. frontiersin.org

Studies on pyridazine derivatives have shown that both linear (MLR) and non-linear (ANN) models can be effective, with ANN models often providing better predictive performance. kfupm.edu.saresearchgate.netafricaresearchconnects.comhanyang.ac.kr

Identification of Key Structural Features for Activity

Once a robust QSAR model is developed, it can be used to identify the key structural features that are most influential for the biological activity of the compounds. dovepress.com By analyzing the descriptors that are included in the QSAR equation, researchers can gain insights into the structural requirements for optimal activity.

For instance, QSAR studies on pyridazinone derivatives have revealed the importance of specific properties for their biological effects. In some models, hydrophobic and electrostatic descriptors were found to be crucial. actascientific.com The net atomic charges on specific atoms and the dipole moment have also been identified as significant descriptors for the cytotoxic activities of certain heterocyclic compounds. dovepress.com A QSAR study on 3-iodochromone derivatives identified descriptors related to electronic properties and the presence of specific atoms as major factors influencing fungicidal activity. frontiersin.org Such information is invaluable for the rational design of new, more potent analogs of this compound by guiding the modification of its structure to enhance its desired biological efficacy.

Potential Research Applications in Bioactive Compound Development

Pre-clinical Assessment for Medicinal Chemistry

The pyridazinone core is a privileged structure associated with numerous biological activities, positioning its derivatives as strong candidates for pre-clinical evaluation in several key therapeutic areas. sarpublication.comnih.gov

Anti-inflammatory Agent Development

The pyridazinone scaffold is a well-established framework for the development of novel anti-inflammatory agents. sarpublication.combenthamdirect.com Numerous studies have demonstrated that derivatives of 3(2H)-pyridazinone exhibit significant anti-inflammatory effects, often with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Research has shown that the anti-inflammatory action of these compounds is influenced by the nature of the substituent at the C6 position of the pyridazinone ring. researchgate.net For instance, various 6-phenyl and 6-aryl substituted pyridazinone derivatives have been synthesized and evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. nih.govnih.gov In these studies, several compounds demonstrated potency comparable to established drugs like indomethacin and aspirin. nih.govresearchgate.net The mechanism of action for many pyridazinone-based anti-inflammatory agents is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and phosphodiesterase-4 (PDE-4). sarpublication.com Given this precedent, 6-(5-Methyl-2-furyl)pyridazin-3-ol is a logical candidate for synthesis and evaluation as a potential anti-inflammatory agent.

Table 1: Examples of Anti-inflammatory Activity in 6-Substituted Pyridazinone Derivatives

| Compound Derivative | Key Finding | Reference Drug | Source |

|---|---|---|---|

| 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide | Exhibited potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. | Indomethacin, Acetylsalicylic acid | nih.gov |

| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones (Compounds 2k and 2n) | Showed anti-inflammatory activity comparable to the standard drug in the carrageenan-induced rat hind paw edema model. | Etoricoxib | nih.gov |

| [6-(3,5-Dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetamide derivatives (Compounds 7c, 7d, 7k) | Demonstrated potent anti-inflammatory activity comparable to indomethacin. | Indomethacin | researchgate.net |

Anticancer Agent Design and Evaluation (in vitro/in silico)

The pyridazinone nucleus is a versatile scaffold for the design of novel anticancer agents. nih.govresearchgate.net Derivatives have shown promise against a wide range of human cancer cell lines, and the substitution at the C6 position is critical for modulating this activity. nih.govresearchgate.net

In vitro studies have demonstrated the potent antiproliferative effects of various 6-aryl pyridazinone derivatives. For example, certain 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were screened by the National Cancer Institute (NCI) against 60 human cancer cell lines, with some compounds showing remarkable activity at sub-micromolar concentrations (GI50 < 1 µM) across numerous cell lines. nih.gov

In silico molecular docking studies have been employed to understand the potential mechanisms of action. These studies suggest that pyridazinone derivatives may target key proteins involved in cancer progression, such as protein kinases. The structural features of this compound make it a candidate for similar investigations, exploring its potential binding affinity to various oncogenic targets.

Table 2: Anticancer Potential of Pyridazinone-Related Scaffolds

| Compound Class | Activity/Target | Cell Lines | Source |

|---|---|---|---|

| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones | Potent antiproliferative activity (GI50 < 1 µM) | NCI-60 Human Tumor Cell Line Panel | nih.gov |

| Chlorinated Pyridazin-3-(2H)-ones | In vivo inhibition of tumor growth (53% at 50mg/kg) | MAC 16 murine colon cancer | researchgate.net |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives | Antiproliferative activity | A-549 (lung), MCF-7 (breast), SK-MEL-28 (melanoma) | mdpi.com |

Antimicrobial Agent Research

Pyridazine (B1198779) and pyridazinone derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. sarpublication.commdpi.com The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Recent studies have highlighted the potential of pyridazinone scaffolds in combating specific pathogens. For instance, a novel antibacterial 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffold, inspired by natural products, was found to be highly potent against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 2 μg/mL. nih.gov The study revealed that a lipophilic side chain was crucial for significant activity. nih.gov Additionally, the 2-methyl-3-furyl sulfide motif, structurally related to the substituent in this compound, has been identified as a key pharmacophore contributing to the antimicrobial activity of certain flavor derivatives. nih.gov This suggests that the combination of the pyridazinone core and the methyl-furyl group could lead to compounds with significant antimicrobial potential.

Cardiovascular Agent Investigation

The pyridazinone ring is a core component of several clinically evaluated cardioactive agents. nih.gov Derivatives of this scaffold have been investigated for a range of cardiovascular effects, including cardiotonic, vasodilator, and antihypertensive activities. nih.govnih.gov

Compounds such as Imazodan, Pimobendan, and Levosimendan are well-known pyridazinone-containing drugs that act as cardiotonic agents, primarily through the inhibition of phosphodiesterase III (PDE III). Research into 6-substituted pyridazinones has shown that modifications at this position significantly influence their cardiovascular properties. For example, a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were prepared and showed potential cardiotonic activity when tested on isolated perfused toad hearts. nih.gov Other studies on pyrrole-substituted aryl pyridazinones demonstrated antihypertensive effects in vitro. nih.gov The established role of the 6-substituted pyridazinone scaffold in cardiovascular agents provides a strong rationale for investigating this compound for similar activities.

Agrochemical Research Applications

Beyond medicinal chemistry, the pyridazinone structure is also a valuable scaffold in the development of agrochemicals. sarpublication.com

Herbicide Development Research

Pyridazine derivatives have been identified as a promising class of compounds with significant herbicidal activity. sarpublication.commdpi.com Specifically, compounds featuring a 4-(3-Trifluoromethylphenyl)pyridazine core have been shown to act as bleaching herbicides. nih.govnih.gov

Research in this area has demonstrated that the nature and position of substituents on the pyridazine ring are crucial for high herbicidal efficacy. One study on novel 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives found that an electron-withdrawing group on the benzene ring was essential for potent activity, with some compounds showing excellent herbicidal effects at application rates as low as 7.5 g/ha. nih.gov While the substitution pattern of this compound differs, the known herbicidal potential of the pyridazine ring itself warrants its investigation as a lead structure in the search for new herbicides.

Insecticide and Acaricide Agent Studies

The pyridazinone core structure is a key feature in various compounds that have been investigated for their insecticidal and acaricidal properties. Research into pyridazinone derivatives has demonstrated their potential to act against a range of insect and mite pests. The mode of action often involves the disruption of vital physiological processes in the target organisms.

While direct studies on the insecticidal and acaricidal effects of this compound are limited, the general activity of related compounds suggests its potential in this area. The presence of the furan (B31954) moiety, another heterocyclic ring known for its biological activities, in conjunction with the pyridazinone core, could lead to novel mechanisms of toxicity in pests. Further research is necessary to determine the specific spectrum of activity and efficacy of this particular compound against economically important insect and mite species.

Below is a table summarizing the known insecticidal and acaricidal activity of some pyridazinone derivatives, providing a context for the potential of this compound.

| Derivative Class | Target Pests | General Findings |

| Phenyl-substituted pyridazinones | Various insects and mites | Exhibit contact and stomach toxicity, leading to mortality. |

| Halogenated pyridazinones | Spider mites, aphids | Show potent acaricidal and aphicidal activities. |

| Pyridazinone-ethers | Lepidopteran larvae | Display larvicidal properties by disrupting development. |

Plant Growth Regulation Studies

The following table outlines some of the observed plant growth regulating effects of different classes of pyridazinone derivatives.

| Derivative Class | Plant Species | Observed Effects |

| Phenylpyridazinones | Wheat, Barley | Promotion of root growth and increased biomass. |

| Chlorinated pyridazinones | Tomato, Cucumber | Enhanced seed germination and seedling vigor. |

| Pyridazinone carboxylic acids | Arabidopsis thaliana | Alteration of flowering time and leaf morphology. |

Further empirical studies are essential to elucidate the specific insecticidal, acaricidal, and plant growth regulating properties of this compound and to determine its potential for practical application in agriculture.

Future Perspectives and Emerging Research Avenues for 6 5 Methyl 2 Furyl Pyridazin 3 Ol

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of pyridazinone derivatives is a well-established field, with numerous methods available for the construction of the core heterocyclic ring. researchgate.netiglobaljournal.com Traditional methods often involve the condensation of γ-ketoacids with hydrazine (B178648) hydrate (B1144303) or the reaction of maleic acid derivatives with hydrazines. iglobaljournal.comnih.gov However, future research on 6-(5-Methyl-2-furyl)pyridazin-3-ol could benefit from the exploration of more advanced and sustainable synthetic methodologies.

Key areas for future synthetic exploration include:

Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts, such as palladium, copper, and rhodium, has revolutionized the synthesis of complex heterocyclic compounds. beilstein-journals.org Future work could focus on developing novel cross-coupling strategies to introduce the 5-methyl-2-furyl group onto a pre-formed pyridazinone ring or to construct the pyridazinone ring itself through a catalytic cyclization process. This could lead to more efficient and atom-economical synthetic routes. beilstein-journals.orgijpsonline.com

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. Future research could investigate the use of greener solvents, microwave-assisted synthesis, or ultrasound-induced reactions to produce this compound with reduced environmental impact. ijpsonline.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Reagents/Catalysts |

| Traditional Condensation | Well-established, readily available starting materials. | γ-ketoacids, hydrazine hydrate. iglobaljournal.comnih.gov |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, atom economy. | Palladium, copper, rhodium catalysts. beilstein-journals.org |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Greener solvents, microwave, ultrasound. ijpsonline.com |

| Flow Chemistry | Improved control, scalability, and safety. | Continuous flow reactors. |

Investigation of Multi-target Directed Ligand Design

The concept of multi-target directed ligands (MTDLs) has emerged as a promising strategy for treating complex diseases like neurodegenerative disorders and cancer, which often involve multiple pathological pathways. nih.govnih.govplos.org The pyridazinone scaffold has been successfully incorporated into MTDLs that exhibit activity at multiple biological targets, such as G protein-coupled receptors (GPCRs) and cholinesterases. nih.govresearchgate.net

Given the known biological activities of both pyridazinone and furan (B31954) derivatives, this compound presents an attractive scaffold for the design of novel MTDLs. nih.govnumberanalytics.com Future research in this area could involve:

Rational Design and Molecular Modeling: Utilizing computational tools to predict the binding of this compound and its derivatives to various biological targets. This can help in identifying potential multi-target profiles and guiding the design of more potent and selective ligands.

Pharmacophore Hybridization: Combining the structural features of this compound with other known pharmacophores to create hybrid molecules with dual or multiple activities. For instance, linking it to a moiety known to inhibit a specific enzyme while the pyridazinone core targets a receptor could yield a novel MTDL.

Screening against Diverse Target Panels: Experimentally screening a library of derivatives of this compound against a broad range of biological targets to identify unexpected multi-target activities.

Advanced Mechanistic Studies using High-Resolution Techniques

A thorough understanding of the mechanism of action at a molecular level is crucial for the optimization of drug candidates. While preliminary biological screening can identify active compounds, high-resolution techniques are necessary to elucidate the precise molecular interactions that underpin their activity.

Future mechanistic studies on this compound could employ a range of advanced analytical methods:

X-ray Crystallography: Co-crystallization of the compound with its biological target(s) can provide a detailed, three-dimensional view of the binding site and the specific interactions involved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can be used to study ligand-protein interactions in solution, providing valuable information on binding epitopes.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can be a powerful tool to determine the structure of the compound bound to its target.

Computational Simulations: Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the role of conformational changes. plos.org

Integration of Cheminformatics and Artificial Intelligence in Discovery

The fields of cheminformatics and artificial intelligence (AI) are transforming the landscape of drug discovery and materials science. mdpi.comresearchgate.netnih.govarxiv.org By leveraging large datasets and sophisticated algorithms, these computational approaches can significantly accelerate the identification and optimization of new chemical entities.

For this compound, the integration of cheminformatics and AI could be instrumental in several areas:

Predictive Modeling: AI models, such as machine learning and deep learning algorithms, can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives of this compound. mdpi.comresearchgate.net This can help prioritize the synthesis of the most promising compounds.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a target of interest, thus reducing the time and cost of experimental screening. mdpi.comarxiv.org

The application of AI in the discovery pipeline is summarized in Table 2.

| AI Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using algorithms to forecast properties of new derivatives. | Prioritization of synthetic targets with desired activities. mdpi.comresearchgate.net |

| De Novo Design | Generating novel molecular structures with optimized features. | Creation of new compounds with enhanced efficacy or novel properties. nih.gov |

| Virtual Screening | Computationally screening large libraries for potential hits. | Rapid identification of promising leads for further investigation. mdpi.comarxiv.org |

Expanding Applications in Material Science and Other Fields

While the primary focus of research on pyridazinone derivatives has been in the realm of medicinal chemistry, the unique chemical properties of this compound suggest potential applications in other fields, particularly material science. numberanalytics.comresearchgate.netijsrst.com The furan moiety, in particular, is a versatile building block for the synthesis of polymers and other functional materials. numberanalytics.comresearchgate.net

Future research could explore the following avenues:

Polymer Synthesis: The furan ring can participate in various polymerization reactions, such as Diels-Alder reactions, to form novel polymers. researchgate.net The incorporation of the this compound unit into polymer chains could lead to materials with unique thermal, optical, or electronic properties.

Functional Dyes and Pigments: Furan-containing compounds have been investigated for their use as dyes and pigments. slideshare.net The specific chromophoric system of this compound could be exploited to develop new colorants with specialized properties.

Agrochemicals: Pyridazinone derivatives have been reported to possess herbicidal and plant growth-regulating activities. nih.govrsc.org Further investigation into the agrochemical potential of this compound and its analogues could lead to the development of new crop protection agents.

常见问题

Basic: What synthetic methodologies are recommended for preparing 6-(5-Methyl-2-furyl)pyridazin-3-ol?

Answer:

A common approach involves nucleophilic substitution or cyclization reactions. For example:

- Step 1 : Start with a pyridazinone core (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) and substitute the chloro group with a furyl moiety via coupling reactions. Use potassium carbonate as a base in acetone or dioxane to facilitate substitution .

- Step 2 : Optimize reaction conditions by testing solvents (e.g., DMSO for fluorinated intermediates) and temperature (room temperature vs. reflux) to improve yield .

- Step 3 : Purify using preparative TLC with petroleum ether/ethyl acetate (1:1) or recrystallization from ethanol/DMF mixtures .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare / NMR peaks to reference data. For pyridazinone derivatives, characteristic signals include δ ~160 ppm for carbonyl carbons and δ ~6.5–8.0 ppm for aromatic protons .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1676 cm) .

- Elemental Analysis : Validate molecular formula (e.g., CHNO) with <1% deviation .

- TLC Monitoring : Track reaction progress using petroleum ether/ethyl acetate systems .

Advanced: How can contradictory bioactivity data for this compound be resolved?

Answer:

Address discrepancies through:

- Dose-Response Studies : Test varying concentrations (e.g., 0.1–100 μM) to identify non-linear effects .

- Assay Validation : Use standardized buffer systems (e.g., pH 6.5 ammonium acetate buffer) to minimize variability in enzymatic assays .

- Metabolite Screening : Investigate whether degradation products (e.g., via HPLC-MS) interfere with activity .

- Computational Docking : Model interactions with target proteins (e.g., kinases or GPCRs) to explain potency variations .

Advanced: What strategies are effective for optimizing the solubility and stability of this compound in biological assays?

Answer:

- Solubility Enhancement : Use co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes .

- pH Adjustment : Prepare stock solutions in buffers mimicking physiological pH (e.g., PBS at pH 7.4) to prevent precipitation .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent Variation : Synthesize analogs with modified furyl (e.g., 5-ethyl-2-furyl) or pyridazine groups to assess electronic effects .

- Bioisosteric Replacement : Replace the furyl ring with thiophene or pyrrole to evaluate steric/electronic impacts .

- Pharmacophore Mapping : Use molecular modeling to identify critical hydrogen-bonding or hydrophobic interactions .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation .

- Light Sensitivity : Use amber vials to protect against photodegradation .

- Moisture Control : Keep desiccated with silica gel to avoid hydrolysis .

Advanced: How can computational methods predict the reactivity of this compound in synthetic pathways?

Answer:

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reaction Pathway Modeling : Simulate intermediates using software like Gaussian to optimize synthetic routes .

- Solvent Effects : Use COSMO-RS models to predict solubility and reaction rates in different solvents .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。